molecular formula C10H9N3 B12823969 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile

5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile

Cat. No.: B12823969
M. Wt: 171.20 g/mol
InChI Key: QZWWQEANXLAWDD-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile: is a heterocyclic compound that features a benzimidazole core with two methyl groups at the 5 and 6 positions and a nitrile group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Products include 5,6-dimethyl-1H-benzo[d]imidazole-1-carboxylic acid.

    Reduction: Products include 5,6-dimethyl-1H-benzo[d]imidazole-1-amine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry: 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving benzimidazole derivatives.

Medicine: Research has explored the use of this compound in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzimidazole core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    5,6-Dimethylbenzimidazole: Lacks the nitrile group but shares the benzimidazole core.

    1H-Benzimidazole-5-carbonitrile: Similar structure but without the methyl groups.

    2-Methylbenzimidazole: Contains a single methyl group and lacks the nitrile group.

Uniqueness: 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile is unique due to the presence of both methyl groups and the nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in various fields.

Biological Activity

5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

  • Molecular Formula : C₉H₉N₃
  • Molecular Weight : 145.19 g/mol
  • CAS Number : 582-60-5

This compound exhibits various biological activities through different mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of several enzymes, including protein kinases and deubiquitinases. For instance, it has been identified as an inhibitor of the deubiquitinating enzyme USP7, which plays a crucial role in regulating protein stability and cell signaling pathways relevant to cancer progression .
  • Anticancer Activity : Research indicates that benzimidazole derivatives, including 5,6-dimethyl variants, can act as multi-target inhibitors against non-small cell lung cancer (NSCLC). These compounds may disrupt critical protein-protein interactions involved in tumor growth and survival .
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structures can exhibit neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological Target IC₅₀ (µM) Effect Reference
USP7< 50Inhibition
Protein Kinase CK2VariesMulti-target inhibition
MAO-B21 (for similar compound)Neuroprotection

Case Study 1: Inhibition of USP7

A study focused on the identification of selective deubiquitinase inhibitors found that 5,6-dimethyl derivatives exhibited significant inhibition of USP7 with an IC₅₀ value below 50 µM. This suggests potential utility in therapeutic strategies targeting ubiquitin-mediated proteolysis in cancer cells .

Case Study 2: Anticancer Activity

In a series of experiments evaluating benzimidazole amidines for NSCLC treatment, compounds structurally related to this compound demonstrated potent inhibitory effects on tumor cell proliferation. The research highlighted the importance of structural modifications in enhancing biological activity against cancer targets .

Research Findings

Recent investigations into the pharmacological profiles of benzimidazole derivatives have revealed promising results regarding their safety and efficacy. The following points summarize notable findings:

  • Selectivity : Certain derivatives show selectivity for specific targets like MAO-B over MAO-A, indicating a potential for reduced side effects in neuropharmacological applications .
  • Structural Activity Relationship (SAR) : The presence of methyl groups at positions 5 and 6 enhances the lipophilicity and overall potency of the compound against various biological targets .
  • In Silico Studies : Molecular docking studies have provided insights into binding affinities and interactions with target enzymes, supporting experimental findings and guiding further synthetic modifications for improved efficacy .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

5,6-dimethylbenzimidazole-1-carbonitrile

InChI

InChI=1S/C10H9N3/c1-7-3-9-10(4-8(7)2)13(5-11)6-12-9/h3-4,6H,1-2H3

InChI Key

QZWWQEANXLAWDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C#N

Origin of Product

United States

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